![molecular formula C17H15N5O4S B5844204 4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting key enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and has no significant adverse effects on normal cells. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent activity against cancer cells and various strains of bacteria and fungi. However, the compound has limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for research on 4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of novel drug delivery systems that can enhance the solubility and bioavailability of the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of the compound and its potential interactions with other drugs.
In conclusion, 4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound with promising potential in various scientific research applications. Its potent activity against cancer cells, bacteria, and fungi make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol involves several steps, including the reaction of 4-aminobenzonitrile with 4-nitrobenzyl bromide, followed by the reaction of the resulting compound with 3-methoxy-4-hydroxybenzaldehyde. The final step involves the reaction of the intermediate product with thiosemicarbazide in the presence of acetic acid and sodium acetate.
Scientific Research Applications
The compound has shown promising results in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound also exhibits potent antimicrobial and antifungal activities against various strains of bacteria and fungi.
properties
IUPAC Name |
4-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-25-16-8-13(9-19-21-11-18-20-17(21)27)4-7-15(16)26-10-12-2-5-14(6-3-12)22(23)24/h2-9,11H,10H2,1H3,(H,20,27)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQOGIRBXNOYRG-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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